molecular formula C7H12O2 B2459897 3-Methylcyclopentane-1-carboxylic acid CAS No. 24070-68-6

3-Methylcyclopentane-1-carboxylic acid

Cat. No.: B2459897
CAS No.: 24070-68-6
M. Wt: 128.171
InChI Key: LHJUMZACQNBHRC-UHFFFAOYSA-N
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Description

3-Methylcyclopentane-1-carboxylic acid is a carboxylic acid derivative . It contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of carboxylic acid derivatives like this compound often involves reactions with strong electrophiles. The carboxylic acid is first converted into an acyl phosphate, which then undergoes an acyl substitution reaction with a thiol nucleophile .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O2 . It contains a total of 21 atoms, including 12 Hydrogen atoms, 7 Carbon atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

Carboxylic acids like this compound can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .

Scientific Research Applications

Acidity and Substituent Effects

Research has been conducted on the acidity of various carboxylic acids, including studies on bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids. The acidity of these compounds, which are structurally related to 3-methylcyclopentane-1-carboxylic acid, has been calculated and analyzed to understand the effects of different substituents. These studies are crucial for understanding how modifications in molecular structure can affect acid strength and reactivity (Wiberg, 2002).

Synthesis and Chemical Properties

The synthesis of various carboxylic acid derivatives, including those related to this compound, is an area of interest. These compounds serve as important building blocks in organic chemistry for the creation of a variety of different molecules. For example, the synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives highlights the importance of these compounds in creating bifunctional cyclic structures (Grellepois et al., 2012).

Biological Studies and Applications

The development of novel bicyclic compounds, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcases the potential of these molecules in medicinal chemistry. These compounds can be used as probes in biological studies, expanding the frontiers of contemporary medicinal research (Thirumoorthi & Adsool, 2016).

Isosteric Replacements in Drug Design

The cyclopentane-1,3-dione moiety, related to this compound, has been explored as a novel isostere for the carboxylic acid functional group. This research is significant in drug design, offering new avenues for creating molecules with similar properties to existing drugs but with potentially different pharmacokinetics or reduced toxicity (Ballatore et al., 2011).

Environmental and Industrial Applications

The study of carboxylic acids derived from alkenes, such as this compound, is important in understanding the formation and impact of these compounds in the environment. For instance, research on the generation of C5-C9 carboxylic acids from alkene ozonolysis under different conditions provides insights into the environmental behavior of these compounds (Orzechowska et al., 2005).

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Properties

IUPAC Name

3-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUMZACQNBHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24070-68-6
Record name 3-methylcyclopentane-1-carboxylic acid
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